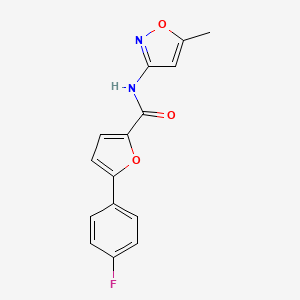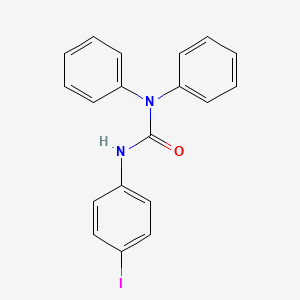![molecular formula C15H12BrFN4S B12129313 3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129313.png)
3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(4-fluorophényl)-3-[(3-bromophényl)méthylthio]-1,2,4-triazole est un composé appartenant à la classe des dérivés du triazole. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante implique l'utilisation du couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée . Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels, ce qui la rend appropriée pour la synthèse de molécules organiques complexes.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
4-Amino-5-(4-fluorophényl)-3-[(3-bromophényl)méthylthio]-1,2,4-triazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Les groupes bromophényle et fluorophényle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de recherche scientifique
4-Amino-5-(4-fluorophényl)-3-[(3-bromophényl)méthylthio]-1,2,4-triazole possède un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de 4-Amino-5-(4-fluorophényl)-3-[(3-bromophényl)méthylthio]-1,2,4-triazole implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets par l'inhibition d'enzymes ou de récepteurs impliqués dans divers processus biologiques. Par exemple, il peut inhiber la voie inflammatoire NF-kB, conduisant à une réduction de l'inflammation .
Applications De Recherche Scientifique
3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in various biological processes. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Bromo-5-méthyl-1H-1,2,4-triazole : Un dérivé du triazole présentant des caractéristiques structurelles similaires.
4-(4-Bromophényl)-1H-1,2,3-triazole : Un autre composé du triazole contenant un groupe bromophényle.
Unicité
4-Amino-5-(4-fluorophényl)-3-[(3-bromophényl)méthylthio]-1,2,4-triazole est unique en raison de la présence de groupes bromophényle et fluorophényle, qui contribuent à ses propriétés chimiques distinctes et à ses applications potentielles. La combinaison de ces groupes fonctionnels avec le cycle triazole améliore sa réactivité et son activité biologique par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C15H12BrFN4S |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
3-[(3-bromophenyl)methylsulfanyl]-5-(4-fluorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12BrFN4S/c16-12-3-1-2-10(8-12)9-22-15-20-19-14(21(15)18)11-4-6-13(17)7-5-11/h1-8H,9,18H2 |
Clé InChI |
YWKRYANLIDTCJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12129232.png)

![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)
![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)


![1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea](/img/structure/B12129285.png)
![4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
![Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12129290.png)
![1-Benzyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12129292.png)
![Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12129293.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129315.png)
